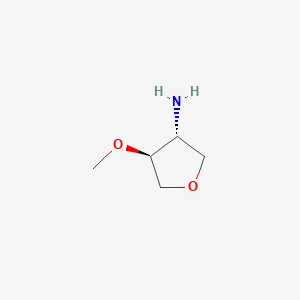
(3R,4S)-4-Methoxytetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Methoxytetrahydrofuran-3-amine is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry makes it an interesting subject for research in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxytetrahydrofuran-3-amine typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of D-mannitol as a chiral precursor, followed by a series of reactions including benzylation, deketalization, and catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of biocatalysts or advanced chemical synthesis techniques to ensure the desired stereochemistry and high efficiency .
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-Methoxytetrahydrofuran-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(3R,4S)-4-Methoxytetrahydrofuran-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various physiological effects. In medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for drug development. In industry, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3R,4S)-4-Methoxytetrahydrofuran-3-amine include other chiral amines and tetrahydrofuran derivatives, such as (3R,4S)-4-Methyl-3-hexanol and (3S,4R)-4-Methoxytetrahydrofuran-3-amine .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This unique stereochemistry makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1212285-89-6; 1909294-55-8 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.148 |
IUPAC Name |
(3R,4S)-4-methoxyoxolan-3-amine |
InChI |
InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChI Key |
NMZQNYFRBOGYLM-RFZPGFLSSA-N |
SMILES |
COC1COCC1N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















